molecular formula C14H19Cl2NO2 B13976252 3-(Bis(2-chloropropyl)amino)-p-toluic acid CAS No. 54941-23-0

3-(Bis(2-chloropropyl)amino)-p-toluic acid

Cat. No.: B13976252
CAS No.: 54941-23-0
M. Wt: 304.2 g/mol
InChI Key: JHKAMWMWNMZLLS-UHFFFAOYSA-N
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Description

3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and an amino group that is further substituted with two 2-chloropropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylbenzoic acid.

    Formation of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where 4-methylbenzoic acid reacts with N,N-bis(2-chloropropyl)amine under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the by-products.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amino group to a primary amine.

    Substitution: The chlorine atoms in the 2-chloropropyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Primary amines.

    Substitution: Compounds with azide or thiocyanate groups replacing the chlorine atoms.

Scientific Research Applications

3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N,N-bis(2-chloropropyl)amino)fluorene
  • N,N-bis(2-chloropropyl)aniline

Uniqueness

3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid is unique due to the presence of both a benzoic acid core and the bis(2-chloropropyl)amino group. This combination imparts distinct chemical and biological properties that are not found in similar compounds.

Properties

CAS No.

54941-23-0

Molecular Formula

C14H19Cl2NO2

Molecular Weight

304.2 g/mol

IUPAC Name

3-[bis(2-chloropropyl)amino]-4-methylbenzoic acid

InChI

InChI=1S/C14H19Cl2NO2/c1-9-4-5-12(14(18)19)6-13(9)17(7-10(2)15)8-11(3)16/h4-6,10-11H,7-8H2,1-3H3,(H,18,19)

InChI Key

JHKAMWMWNMZLLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N(CC(C)Cl)CC(C)Cl

Origin of Product

United States

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